![molecular formula C18H14BrN3OS2 B3745934 N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B3745934.png)
N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methylbenzamide
Übersicht
Beschreibung
N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methylbenzamide, commonly known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the hydrolysis of glutamine to glutamate. BPTES has been extensively studied for its potential as an anticancer agent, as cancer cells are known to be highly dependent on glutamine for survival and proliferation.
Wirkmechanismus
BPTES inhibits glutaminase by binding to the active site of the enzyme and blocking its activity. Glutaminase is essential for the metabolism of glutamine, a non-essential amino acid that is required for the growth and proliferation of cancer cells. Inhibition of glutaminase leads to a decrease in the levels of glutamate and other downstream metabolites, which in turn leads to a decrease in the production of ATP and other essential metabolites required for cell survival.
Biochemical and Physiological Effects
BPTES has been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. In addition, BPTES has been shown to reduce the levels of glutamate and other downstream metabolites in cancer cells, leading to a decrease in the production of ATP and other essential metabolites required for cell survival. BPTES has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPTES is its specificity for glutaminase, which makes it a valuable tool for studying the role of glutaminase in cancer metabolism. In addition, BPTES has been shown to be effective in vitro and in vivo against a variety of cancer cell lines, making it a promising candidate for cancer therapy. However, one limitation of BPTES is its poor solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the study of BPTES and its potential as an anticancer agent. One area of research is the development of more potent and selective glutaminase inhibitors, which could improve the efficacy of this approach. Another area of research is the identification of biomarkers that could be used to predict which patients are most likely to respond to glutaminase inhibition. Finally, the combination of BPTES with other anticancer agents, such as chemotherapy or immunotherapy, could be explored to improve treatment outcomes.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential as an anticancer agent. Glutaminase is overexpressed in many types of cancer cells, and inhibition of this enzyme has been shown to induce apoptosis and inhibit tumor growth in preclinical models. BPTES has been shown to be effective in vitro and in vivo against a variety of cancer cell lines, including breast, lung, prostate, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3OS2/c1-11-4-2-3-5-14(11)16(23)21-17(24)22-18-20-15(10-25-18)12-6-8-13(19)9-7-12/h2-10H,1H3,(H2,20,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHUKDDYGVSLDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.